13-乙酰佛波醇

概述

描述

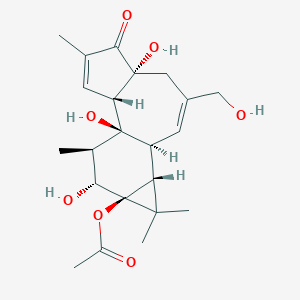

13-乙酰佛波醇属于佛波酯家族,是虎杖烷二萜类化合物。这些化合物以其生物活性而闻名,包括作为肿瘤促进剂的作用。 13-乙酰佛波醇是一种小分子,化学式为C22H30O7,分子量为406.4694 g/mol .

科学研究应用

13-乙酰佛波醇在科学研究中具有广泛的应用:

化学: 它被用作有机合成的试剂以及色谱分析中的标准品。

生物学: 它作为研究细胞信号通路,特别是涉及蛋白激酶 C 的信号通路的工具。

医学: 13-乙酰佛波醇因其潜在的抗癌特性及其在调节免疫反应中的作用而被研究。

作用机制

13-乙酰佛波醇的作用机制涉及蛋白激酶 C (PKC) 的激活,PKC 是一类在各种细胞过程中起关键作用的酶。通过结合并激活 PKC,13-乙酰佛波醇可以调节细胞增殖、分化和凋亡。 这种激活会导致靶蛋白的磷酸化以及下游信号通路的启动 .

类似化合物:

12-O-十四烷酰佛波醇-13-乙酸酯 (TPA): 以其强大的肿瘤促进活性而闻名。

佛波醇-12-肉豆蔻酸酯-13-乙酸酯 (PMA): 在研究中用于激活 PKC 并研究其对细胞的影响。

13-O-虎杖酰佛波醇-20-亚油酸酯: 另一种具有生物活性的佛波酯.

独特性: 13-乙酰佛波醇因其在第 13 位的特定乙酰化而独一无二,这会影响其生物活性及其与分子靶点的相互作用。 这种特定的修饰会导致与其他佛波酯相比具有不同的药理特性 .

生化分析

Biochemical Properties

13-Acetylphorbol interacts with the Protein kinase C delta type in humans

Cellular Effects

It is known that phorbol esters, the class of compounds to which 13-Acetylphorbol belongs, can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with Protein kinase C delta type , but the exact nature of this interaction and how it influences the activity of the enzyme is not clear.

准备方法

合成路线和反应条件: 13-乙酰佛波醇的合成通常涉及佛波醇的乙酰化反应,佛波醇是一种从巴豆属植物种子中提取的二萜类化合物。 反应条件通常包括使用乙酸酐和吡啶等催化剂来促进乙酰化过程 .

工业生产方法: 13-乙酰佛波醇的工业生产通常通过从巴豆属植物种子中提取和纯化佛波酯来进行。 种子经过溶剂萃取,然后进行高效液相色谱 (HPLC) 等色谱技术来分离和纯化所需的化合物 .

化学反应分析

反应类型: 13-乙酰佛波醇会发生各种化学反应,包括:

氧化: 这种反应会导致羟基化衍生物的形成。

还原: 还原反应可以将羰基转化为醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。

取代: 酰氯和酸酐是常用取代反应试剂.

主要产物: 从这些反应形成的主要产物包括羟基化衍生物、还原醇和各种酯衍生物 .

相似化合物的比较

12-O-Tetradecanoylphorbol-13-acetate (TPA): Known for its potent tumor-promoting activity.

Phorbol 12-myristate 13-acetate (PMA): Used in research to activate PKC and study its effects on cells.

13-O-Tigloylphorbol-20-linoleate: Another phorbol ester with biological activity.

Uniqueness: 13-Acetylphorbol is unique due to its specific acetylation at the 13th position, which influences its biological activity and its interaction with molecular targets. This specific modification can result in different pharmacological properties compared to other phorbol esters .

生物活性

13-Acetylphorbol, a member of the phorbol ester family derived from the plant Croton tiglium, has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its role in modulating cellular signaling pathways, particularly through the activation of Protein Kinase C (PKC). This article delves into the biological activity of 13-acetylphorbol, exploring its mechanisms of action, effects on various cell types, and potential therapeutic applications.

13-Acetylphorbol exerts its biological effects primarily by mimicking diacylglycerol (DAG), a natural activator of PKC. Upon binding to PKC, it initiates a cascade of intracellular signaling events that influence gene expression and cellular behavior:

- PKC Activation : 13-Acetylphorbol activates various PKC isoforms, leading to phosphorylation of downstream targets involved in cell proliferation and survival.

- Gene Expression Modulation : It can induce or repress the expression of proto-oncogenes such as c-fos and c-jun, which are critical for cell growth and differentiation.

- Cell Signaling Pathways : The compound influences critical pathways such as the MAPK/ERK cascade, which is essential for cellular responses including growth and apoptosis.

Biological Effects

The biological effects of 13-acetylphorbol vary depending on the cell type and context:

- Tumor Promotion : As a known tumor promoter, 13-acetylphorbol has been studied extensively in cancer research. Its ability to induce malignant transformation in certain cell lines highlights its role in carcinogenesis .

- Anti-inflammatory Properties : Some studies suggest that 13-acetylphorbol may possess anti-inflammatory effects by modulating cytokine production and immune response .

- Antiviral Activity : Research indicates potential antiviral properties against HIV-1, although the exact mechanisms remain under investigation.

Table 1: Summary of Biological Activities of 13-Acetylphorbol

Case Study: Tumor Promotion

In a study involving mouse models, 13-acetylphorbol was shown to promote skin tumors when applied topically. The research demonstrated that the compound not only initiated tumor formation but also accelerated the progression of pre-existing lesions. This finding underscores the importance of understanding phorbol esters in cancer biology and their implications in tumorigenesis .

Case Study: Immune Modulation

Another investigation explored the effects of 13-acetylphorbol on immune cells. It was found that treatment with this compound led to enhanced cytokine production from T-cells, suggesting a role in modulating immune responses. This property could have therapeutic implications in conditions where immune activation is beneficial, such as certain infections or cancer therapies .

Structural Activity Relationship (SAR)

The structural features of 13-acetylphorbol significantly influence its biological activity:

- A/B Trans Configuration : Compounds with this configuration generally exhibit higher activity compared to those with A/B cis configurations.

- Hydrophobic Substituents : The presence and positioning of hydrophobic groups are crucial for activity, particularly between C-2 and C-9.

- Acetylation at C-20 : Acetylation tends to reduce inhibitory effects on HIV-1 cytopathic effects, indicating a delicate balance between structure and function.

属性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSVJYOOAPRSDA-RPCQODIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954407 | |

| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32752-29-7 | |

| Record name | Phorbol 13-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 13-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 13-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phorbol 13-acetate, a phorbol ester, primarily interacts with and activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG), a natural PKC activator. [, , , , , , ] This activation leads to a cascade of downstream effects, including:

- Gene expression changes: Phorbol 13-acetate can induce or repress the expression of various genes, including proto-oncogenes like c-fos and c-jun, impacting cell proliferation and differentiation. [, , , , , ]

- Cell signaling modulation: It influences signaling pathways like the MAPK/ERK cascade, crucial for cell growth and survival. [, , ]

- Cellular responses: Phorbol 13-acetate can trigger diverse cellular responses depending on the cell type and context, including proliferation, differentiation, apoptosis, and inflammatory responses. [, , , , , , , , , , ]

ANone: While the provided research papers focus on the biological activity and mechanisms of phorbol 13-acetate, they do not delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.

ANone: The research provided primarily focuses on the biological and biochemical aspects of phorbol 13-acetate. Information regarding material compatibility, stability under various conditions, and applications outside a biological context is not discussed.

A: Phorbol 13-acetate itself is not known to possess catalytic properties. Its biological activity stems from its ability to bind to and activate PKC, acting as a modulator rather than a catalyst. [, , , , , , ] The research provided doesn't discuss any catalytic applications or reaction mechanisms related to phorbol 13-acetate.

A: Yes, computational docking simulations were employed to study the binding mode of phorbol 13-acetate and related compounds to the Cys2 domain of PKC. [] These simulations provided insights into the structural basis for the compounds' activity and selectivity.

A: The SAR of phorbol 13-acetate and related compounds has been investigated, revealing key structural features for activity: [, , ]

- A/B trans configuration: Phorbol derivatives with this configuration generally show higher activity compared to isophorbol derivatives with an A/B cis configuration. []

- Hydrophobic substituents: The presence and position of hydrophobic groups significantly influence biological activity, with a hydrophobic region between C-2 and C-9 being crucial. []

- C-20 acetylation: Acetylation at the C-20 hydroxyl group generally reduces the inhibitory effect on cytopathic effects induced by HIV-1. []

- C-4 methylation: Methylation at the C-4 hydroxyl group can significantly reduce both PKC activation and inhibition of HIV-1 induced cytopathic effects. []

ANone: The research provided focuses on the biological activity and mechanisms of action of phorbol 13-acetate. Information regarding its formulation, stability under various conditions, and strategies to improve its pharmaceutical properties is not discussed.

ANone: The provided research papers primarily focus on the biological activity of phorbol 13-acetate and its analogues. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices is not discussed. Always consult relevant safety data sheets and regulatory guidelines when handling this compound.

A: The provided research articles predominantly focus on the cellular and molecular mechanisms of phorbol 13-acetate, with limited information on its PK/PD properties. While some studies use in vivo models, they primarily investigate the compound's effects on specific biological processes rather than its detailed pharmacokinetic profile. []

A: While phorbol 13-acetate is a powerful tool for in vitro research, its tumor-promoting activity limits its clinical use. The provided research primarily utilizes in vitro cell-based assays and some in vivo animal models to investigate the compound's effects on various cellular processes. [, , , , , , , , , , ] Clinical trials investigating phorbol 13-acetate as a therapeutic agent are not mentioned in the provided research.

ANone: Research on phorbol 13-acetate and related phorbol esters has significantly contributed to our understanding of:

- Protein Kinase C (PKC): Early research identified phorbol esters, including phorbol 13-acetate, as potent PKC activators. This discovery revolutionized the study of PKC and its role in various cellular processes. [, , , , , , ]

- Signal transduction: Phorbol 13-acetate has been instrumental in dissecting complex signal transduction pathways, such as the MAPK/ERK cascade, and their involvement in cell proliferation, differentiation, and apoptosis. [, , ]

- Tumor promotion: The tumor-promoting activity of phorbol esters, including phorbol 13-acetate, led to a deeper understanding of the multistep process of carcinogenesis and the role of tumor promoters in this process. [, , ]

ANone: Yes, research on phorbol 13-acetate exemplifies cross-disciplinary collaboration, drawing expertise from:

- Biochemistry: Understanding the interaction of phorbol 13-acetate with PKC and its downstream effects requires biochemical approaches to study protein-ligand interactions, enzyme kinetics, and signal transduction pathways. [, , , , , , ]

- Cell biology: Investigating the diverse cellular responses triggered by phorbol 13-acetate, such as proliferation, differentiation, and apoptosis, necessitates cell culture models, microscopy techniques, and molecular biology tools. [, , , , , , , , , , ]

- Immunology: The use of phorbol 13-acetate in immunology research highlights the interplay between PKC signaling and immune cell activation, cytokine production, and inflammatory responses. [, ]

- Computational chemistry: Molecular modeling and docking simulations have been crucial for studying the binding mode of phorbol 13-acetate to its target, understanding structure-activity relationships, and designing more selective PKC modulators. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。